molecular formula C15H17F3O4 B15245356 (R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid

(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid

Katalognummer: B15245356
Molekulargewicht: 318.29 g/mol
InChI-Schlüssel: YJPTUQCECVZODH-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid (CAS 1956437-64-1) is a high-purity chiral building block of significant value in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C15H17F3O4 and a molecular weight of 318.29 g/mol, is characterized by its (R)-stereochemistry and distinct functional groups, including a tert-butoxy moiety and an aromatic ring bearing a trifluoromethyl group . The tert-butoxy carbonyl group acts as a protected carboxylic acid, enhancing the molecule's stability and modifying its solubility for specific synthetic steps, while the electron-withdrawing trifluoromethyl group on the phenyl ring can profoundly influence the molecule's metabolic stability, bioavailability, and binding affinity to biological targets. As a chiral synthon, it is primarily employed in the synthesis of Active Pharmaceutical Ingredients (APIs) and other complex molecules, enabling researchers to construct stereochemically defined architectures critical for developing targeted therapies . Its application is essential in exploring structure-activity relationships (SAR) and in the creation of novel enzyme inhibitors or receptor ligands. This product is offered with a purity of Not Less Than (NLT) 98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals .

Eigenschaften

Molekularformel

C15H17F3O4

Molekulargewicht

318.29 g/mol

IUPAC-Name

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m1/s1

InChI-Schlüssel

YJPTUQCECVZODH-LLVKDONJSA-N

Isomerische SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O

Herkunft des Produkts

United States

Biologische Aktivität

(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid, a compound characterized by its unique trifluoromethyl and tert-butoxy groups, has garnered attention for its potential biological activities. This article provides a detailed examination of the compound's biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H23F3O3C_{21}H_{23}F_3O_3 with a molecular weight of approximately 394.41 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing nature, which can stabilize reactive intermediates or enhance binding affinities to target proteins.

1. Anti-inflammatory Activity

Studies have shown that related compounds with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds with trifluoromethyl groups have been reported to show significant inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are pivotal in inflammatory pathways .

2. Anticancer Potential

In vitro studies assessing the cytotoxic effects of related compounds on various cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), demonstrated promising results. Compounds with similar structures exhibited IC50 values indicating moderate to strong cytotoxicity against these cell lines . This suggests potential for further exploration of (R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid in anticancer therapies.

3. Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For example, related compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific substituents present . This property could be beneficial in treating neurodegenerative diseases where cholinesterase inhibition is desired.

Data Tables

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)Reference
COX-2 InhibitionCOX-2Not specified
CytotoxicityMCF-7Moderate
AChE InhibitionAChE10.4 - 18.1
BChE InhibitionBChE7.7 - 30.1

Case Studies

  • Case Study on COX Inhibition : A study focused on a series of trifluoromethyl-substituted phenyl derivatives, including those structurally similar to our compound, revealed significant inhibition of COX-2 activity, suggesting that the trifluoromethyl group enhances binding affinity due to increased halogen bonding interactions .
  • Cytotoxicity Evaluation : A comparative analysis of various derivatives against MCF-7 cells showed that those with electron-withdrawing groups like trifluoromethyl exhibited higher cytotoxicity compared to their non-fluorinated counterparts, indicating the importance of such substituents in enhancing biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity (based on ):

Compound Name CAS Number Substituent at Position 2 Alkoxy Group at Position 4 Similarity Score
(R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid 1229381-08-1 Phenyl tert-Butoxy 1.00
4-Oxo-2-phenyl-4-propoxybutanoic acid 152590-26-6 Phenyl Propoxy 0.93
4-Butoxy-4-oxo-3-phenylbutanoic acid 152590-27-7 Phenyl (position 3) Butoxy 0.93
4-Ethoxy-4-oxo-3-phenylbutanoic acid 32971-21-4 Phenyl (position 3) Ethoxy 0.93

Structural and Functional Differences

a) Substituent at Position 2
  • Target Compound : The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and high lipophilicity (logP ~3.5 predicted), enhancing membrane permeability compared to the phenyl group in CAS 1229381-08-1 (logP ~2.8 predicted) .
  • Analog CAS 1229381-08-1 : Lacks the trifluoromethyl group, resulting in reduced metabolic stability and weaker hydrophobic interactions in biological targets.
b) Alkoxy Group at Position 4
  • tert-Butoxy (Target) : The bulky tert-butoxy group provides steric protection against enzymatic hydrolysis, increasing plasma stability compared to smaller alkoxy groups (e.g., ethoxy in CAS 32971-21-4) .
  • Propoxy/Butoxy/Ethoxy (Analogs) : Smaller alkoxy groups may improve aqueous solubility but are more prone to metabolic cleavage, reducing half-life .
c) Position of Phenyl Group

Physicochemical Properties (Predicted)

Property Target Compound CAS 1229381-08-1 CAS 152590-26-6
logP ~3.5 (High) ~2.8 (Moderate) ~2.2 (Low)
Solubility (mg/mL) <0.1 (Poor) 0.5 (Moderate) >1.0 (High)
Hydrolytic Stability High (tert-butoxy) High Low (propoxy)

Research Implications

  • Medicinal Chemistry : The trifluoromethyl and tert-butoxy groups make the target compound a promising scaffold for protease inhibitors or kinase modulators, where extended half-life and target affinity are critical.
  • Material Science : High lipophilicity may suit applications in hydrophobic polymer matrices or coatings.

Q & A

Q. What computational tools are best suited for predicting the metabolic fate of this compound?

  • Methodology :
  • ADMET Predictors : Software like Schrödinger’s QikProp or ADMET Predictor to estimate Phase I/II metabolism sites.
  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation pathways.
  • CYP450 Docking : Use Glide or GOLD to model interactions with cytochrome P450 enzymes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.